N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:
- 4-Ethoxyphenylmethylidene group: Aromatic substitution at C5 with an ethoxy (–OCH₂CH₃) group at the para position, influencing electronic and steric properties.
- N-benzyl-N-(2-hydroxyethyl)acetamide side chain: A dual substitution on the acetamide nitrogen, combining hydrophobic (benzyl) and hydrophilic (2-hydroxyethyl) moieties, which may enhance solubility and target affinity.
Properties
IUPAC Name |
N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-29-19-10-8-17(9-11-19)14-20-22(28)25(23(30)31-20)16-21(27)24(12-13-26)15-18-6-4-3-5-7-18/h3-11,14,26H,2,12-13,15-16H2,1H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVQZBOINHEGIJ-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N(CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N(CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The 4-ethoxyphenyl group in the target compound balances electron donation and steric bulk compared to smaller (–OCH₃) or bulkier (–Br) substituents.
- Halogenated analogs (e.g., 3-bromophenyl) may exhibit stronger intermolecular interactions (e.g., halogen bonding) but reduced solubility .
2.2 Variations in the Acetamide Side Chain
Key Observations :
Q & A
Q. What are the recommended strategies for optimizing the synthetic yield of this compound?
The synthesis of this compound typically involves a multi-step process, including:
- Condensation : Reaction of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., piperidine or triethylamine) to form the benzylidene intermediate .
- Acetylation : Coupling the intermediate with N-benzyl-N-(2-hydroxyethyl)acetamide using coupling agents like DCC (dicyclohexylcarbarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Reaction Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance reaction efficiency. Microwave-assisted synthesis may reduce reaction time .
Key Parameters :
| Step | Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|---|
| Condensation | Piperidine/EtOH | 70°C | 60–75% |
| Acetylation | EDCI/DCM | RT | 40–55% |
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : Use 1H and 13C NMR to verify the Z-configuration of the benzylidene moiety and the presence of the thiazolidinone ring. Key signals include:
- Thiazolidinone carbonyl at δ ~170–175 ppm (13C) .
- Ethoxy group protons at δ ~1.3–1.5 ppm (triplet, CH3) and δ ~4.0–4.2 ppm (quartet, CH2) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .
Q. How can researchers assess the compound’s in vitro biological activity?
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric substrates. IC50 values should be calculated with dose-response curves (e.g., 0.1–100 µM) .
- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Solubility Issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm stability via HPLC .
- Structural Confirmation : Re-analyze batch purity via LC-MS and compare with literature spectra to rule out degradation .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Modify the 4-ethoxyphenyl group (e.g., replace ethoxy with methoxy or halogens) and assess changes in activity .
- Core Modifications : Replace the thiazolidinone ring with oxazolidinone or rhodanine and compare pharmacodynamic profiles .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with binding poses in target proteins .
Example SAR Findings :
| Modification | Activity Trend (IC50) | Target |
|---|---|---|
| 4-Methoxy substitution | 2.5 µM (↑ 10x vs. ethoxy) | Kinase X |
| Thiazolidinone → Rhodanine | Inactive | Protease Y |
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics :
- Administer orally (10–50 mg/kg) to rodents and measure plasma concentration via LC-MS/MS. Key parameters: Cmax, Tmax, t1/2 .
- Assess blood-brain barrier penetration using brain-plasma ratio calculations .
- Toxicity :
- Acute toxicity: Single-dose studies in mice (OECD 423).
- Subchronic toxicity: 28-day repeated dosing with histopathology .
Q. How can researchers address chemical instability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Thiazolidinone rings may hydrolyze at acidic pH .
- Formulation Strategies : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance stability in aqueous media .
Q. What strategies improve selectivity against off-target isoforms?
- Isoform-Specific Assays : Test against related isoforms (e.g., kinase X vs. kinase Z) using recombinant proteins .
- Computational Screening : Perform molecular dynamics simulations to identify residues critical for isoform selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
